3-[(Oxiran-2-yl)methyl]pyridine
Description
3-[(Oxiran-2-yl)methyl]pyridine (CAS 60699-67-4) is a pyridine derivative featuring an oxirane (epoxide) group attached via a methylene bridge at the 3-position of the pyridine ring. Its molecular formula is C₇H₇NO, with a molecular weight of 121.14 g/mol. The compound’s polar surface area (PSA) is 25.42 Ų, indicating moderate polarity, which influences its solubility and reactivity . The epoxide group confers unique reactivity, enabling ring-opening reactions with nucleophiles such as amines, thiols, or acids. This property makes it valuable in synthetic chemistry, particularly in pharmaceutical intermediates and agrochemicals.
Properties
CAS No. |
96685-22-2 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
3-(oxiran-2-ylmethyl)pyridine |
InChI |
InChI=1S/C8H9NO/c1-2-7(5-9-3-1)4-8-6-10-8/h1-3,5,8H,4,6H2 |
InChI Key |
LIOSEXYLTCCZQK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=CN=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
3-[(Oxiran-2-yl)methyl]pyridine has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(Oxiran-2-yl)methyl]pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Substituents
Compound : 3-[2-(4-Methyl-1,2-oxazol-3-yl)ethyl]pyridine
- Structure : A pyridine ring linked via an ethyl chain to a 4-methyl-substituted oxazole ring (C₁₁H₁₂N₂O, MW 188.23 g/mol) .
- Key Differences :
- The oxazole ring introduces additional nitrogen and oxygen atoms, increasing molecular weight and polarity compared to the epoxide group.
- Oxazole’s aromaticity and hydrogen-bond acceptor capacity may enhance biological activity, such as binding to enzymes or receptors.
- Reactivity : Oxazole participates in cycloaddition reactions and serves as a bioisostere for ester or amide groups in drug design.
Halogenated Pyridine Derivatives
Compound : 2-Chloro-5-(chloromethyl)pyridine (CAS 70258-18-3)
- Structure : A pyridine ring with chlorine substituents at the 2- and 5-positions (C₆H₅Cl₂N, MW 162.02 g/mol) .
- Key Differences :
- Chlorine’s electron-withdrawing effect reduces pyridine’s basicity, contrasting with the electron-rich epoxide.
- The chloromethyl group enables nucleophilic substitution (e.g., SN2 reactions), whereas the epoxide undergoes ring-opening.
- Applications : Widely used as an intermediate in pesticides and pharmaceuticals due to its reactivity in cross-coupling reactions.
Amino-Substituted Pyridines
Compound: (3-Methylaminomethyl)pyridine
- Unlike the electrophilic epoxide, the amine group participates in condensation or acylation reactions.
- Applications : Used in ligand synthesis for metal coordination and as a building block in bioactive molecules.
Fused Ring Systems
Compound : Hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines
- Structure: Pyridine fused with an oxazolidine ring, often substituted with alkyl groups (e.g., C₈H₁₅NO, MW 141.21 g/mol) .
- Key Differences :
- The fused oxazolidine ring introduces conformational rigidity, contrasting with the flexible methylene-linked epoxide.
- Stability under acidic conditions is higher due to the saturated oxazolidine ring.
- Applications : Employed as analytical standards and chiral auxiliaries in asymmetric synthesis.
Comparative Data Table
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